molecular formula C18H14N6O3S B11053104 N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine

N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine

Cat. No.: B11053104
M. Wt: 394.4 g/mol
InChI Key: DHWKFJNHYGYNGZ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a pyridylmethyl group, an isothiazole ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Isothiazole Ring: The isothiazole ring is synthesized through the reaction of thiosemicarbazide with α-haloketones.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of hydrazides with carbon disulfide and subsequent oxidation.

    Coupling Reactions: The final step involves the coupling of the benzodioxole, isothiazole, and oxadiazole intermediates with the pyridylmethylamine under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Chemical Biology: Application as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical properties compared to other similar compounds

Properties

Molecular Formula

C18H14N6O3S

Molecular Weight

394.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-[4-(pyridin-4-ylmethylamino)-1,2-thiazol-3-yl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C18H14N6O3S/c1-2-14-15(26-10-25-14)7-12(1)21-18-23-22-17(27-18)16-13(9-28-24-16)20-8-11-3-5-19-6-4-11/h1-7,9,20H,8,10H2,(H,21,23)

InChI Key

DHWKFJNHYGYNGZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NN=C(O3)C4=NSC=C4NCC5=CC=NC=C5

Origin of Product

United States

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